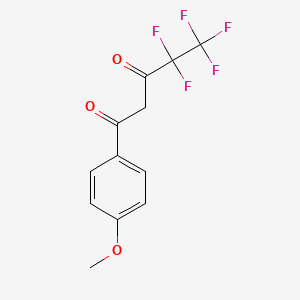

4,4,5,5,5-五氟-1-(4-甲氧基苯基)戊烷-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

氟化砌块

发光杂化材料

聚合物合成

药物测试中的参考标准

作用机制

Target of Action

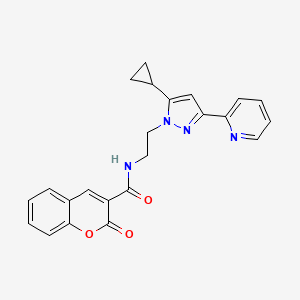

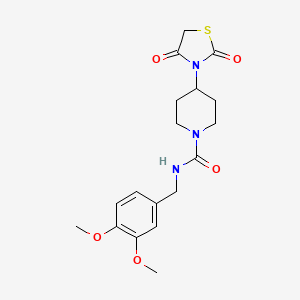

The primary target of the compound 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione is europium (III) ions . This compound, also known as a β-diketone ligand, has been used to synthesize novel europium (III) complexes .

Mode of Action

The interaction of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione with its targets involves the formation of complexes with europium (III) ions . This process is facilitated by ancillary ligands such as 2,2-dipyridine, 1,10-phenanthroline, and 4,7-diphenyl-1,10-phenanthroline .

Biochemical Pathways

The biochemical pathways affected by 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione involve the photoluminescence properties of europium (III) complexes . The compound contributes to the creation of a highly polarizable ligand field around the europium ion, which is indicated by higher values of intensity parameter Ω2 .

Pharmacokinetics

Its use in the synthesis of europium (iii) complexes suggests that it may have significant chemical stability .

Result of Action

The action of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione results in the formation of europium (III) complexes that exhibit strong photoluminescence . These complexes show typical europium (III) red emissions in solid state and chloroform solution, assigned to 5 D 0 → 7 F j ( j = 0–4) transitions .

Action Environment

The action, efficacy, and stability of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione can be influenced by environmental factors. For instance, the photoluminescence properties of the resulting europium (III) complexes can be affected by the nature of the solvent, with notable emissions observed in both solid state and chloroform solution .

生化分析

Biochemical Properties

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as europium (III). The compound interacts with enzymes, proteins, and other biomolecules through its β-diketone moiety, which can chelate metal ions and facilitate various biochemical processes. For instance, it has been used to synthesize highly luminescent europium complexes, which exhibit efficient energy transfer and luminescent properties .

Cellular Effects

The effects of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photophysical properties of cells when used in the synthesis of luminescent materials, thereby impacting cellular imaging and diagnostic applications .

Molecular Mechanism

At the molecular level, 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione exerts its effects through binding interactions with biomolecules. The β-diketone moiety of the compound can chelate metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, alter gene expression, and induce changes in cellular functions. The compound’s ability to form luminescent complexes with europium (III) ions is a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione vary with different dosages in animal models. Studies have indicated that while low doses of the compound can be beneficial for certain biochemical applications, high doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Transport and Distribution

The transport and distribution of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing its use in biochemical applications .

属性

IUPAC Name |

4,4,5,5,5-pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5O3/c1-20-8-4-2-7(3-5-8)9(18)6-10(19)11(13,14)12(15,16)17/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNNOPVEPSVSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)

![Tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)